

An In-Depth Technical Guide to the Solubility and Stability of 3-Ethynylphenol

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Compound of Interest

Compound Name: 3-Ethynylphenol

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Abstract: **3-Ethynylphenol**, a versatile building block in medicinal chemistry and materials science, possesses a unique combination of a reactive ethynyl group and a phenolic hydroxyl moiety. Understanding its solubility and stability is paramount for its effective handling, formulation, and application. This comprehensive technical guide provides an in-depth analysis of the physicochemical properties of **3-ethynylphenol**, with a focus on its solubility in various solvents and its stability under different environmental conditions. We present scientifically grounded protocols for solubility determination and stability-indicating analysis, supported by insights into potential degradation pathways. This guide is intended to be an essential resource for researchers and professionals working with this important chemical intermediate.

Introduction: The Significance of 3-Ethynylphenol

3-Ethynylphenol (3-hydroxyphenylacetylene) is an aromatic compound of significant interest in organic synthesis. Its bifunctional nature, featuring a nucleophilic hydroxyl group and a reactive terminal alkyne, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The ethynyl group can participate in various coupling reactions, such as Sonogashira, Glaser, and click chemistry reactions, while the phenolic hydroxyl group allows

for etherification, esterification, and other modifications. These properties have led to its use in the development of pharmaceuticals, functional polymers, and advanced materials.

A thorough understanding of the solubility and stability of **3-ethynylphenol** is a critical prerequisite for its successful application. Solubility dictates the choice of appropriate solvent systems for reactions, purification, and formulation, while knowledge of its stability profile is essential for ensuring its integrity during storage and handling, as well as for identifying potential impurities that may arise from degradation.

Physicochemical Properties of 3-Ethynylphenol

A foundational understanding of the intrinsic properties of **3-ethynylphenol** is essential for predicting its behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C ₈ H ₆ O	N/A
Molecular Weight	118.13 g/mol	N/A
Appearance	White to pale yellow crystalline powder or liquid	[1]
Melting Point	64-66 °C	[1]
Boiling Point	75 °C at 3 mmHg	[1]
Predicted pKa	9.30 ± 0.10	[1]

The predicted pKa of 9.30 suggests that **3-ethynylphenol** is a weak acid, similar to phenol (pKa ≈ 9.95)[2]. The electron-withdrawing nature of the ethynyl group is expected to slightly increase the acidity of the phenolic proton compared to phenol itself. This acidity is a key factor in its reactivity and solubility in basic media.

Solubility Profile of 3-Ethynylphenol

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. While specific quantitative solubility data for **3-ethynylphenol** in a wide range

of solvents is not readily available in the literature, we can infer its likely behavior based on its structure and the known solubility of similar compounds, such as phenol.

Guiding Principle: "Like Dissolves Like"

The solubility of **3-ethynylphenol** is governed by the interplay of its polar phenolic hydroxyl group, which can participate in hydrogen bonding, and its relatively nonpolar phenylacetylene backbone.

Qualitative Solubility Predictions:

- **Polar Protic Solvents** (e.g., Water, Ethanol, Methanol): The hydroxyl group of **3-ethynylphenol** can act as both a hydrogen bond donor and acceptor, suggesting some solubility in these solvents. However, the nonpolar benzene ring will limit its aqueous solubility. Phenol, a close analog, has a moderate solubility in water (approximately 8.3 g/100 mL at 20°C)[2][3]. It is expected that **3-ethynylphenol** will exhibit similar or slightly lower water solubility due to the larger nonpolar ethynylphenyl group. Its solubility in alcohols like ethanol and methanol is expected to be significantly higher than in water, as the alkyl chains of the alcohols can interact favorably with the phenyl ring. Phenol is very soluble in ethanol[4].
- **Polar Aprotic Solvents** (e.g., Acetone, Ethyl Acetate, Dimethylformamide (DMF)): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of **3-ethynylphenol**. Therefore, good solubility is anticipated in these solvents. Indeed, **3-ethynylphenol** is reported to be miscible with dimethylformamide[1]. Phenol is also very soluble in acetone and ethyl acetate[3][5].
- **Nonpolar Solvents** (e.g., Toluene, Dichloromethane, Hexane): The presence of the phenyl ring suggests some affinity for nonpolar solvents. Solubility in toluene and dichloromethane is expected to be moderate, driven by van der Waals forces and potential π - π stacking interactions between the aromatic rings[6]. Phenol is soluble in toluene and dichloromethane[7]. However, solubility in highly nonpolar solvents like hexane is likely to be low, as is the case for phenol[7].

Experimental Protocol for Determining Solubility:

A reliable and straightforward method for experimentally determining the solubility of **3-ethynylphenol** is the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of **3-ethynylphenol** in a given solvent at a specific temperature.

Materials:

- **3-Ethynylphenol** (high purity)
- Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene) of analytical grade
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Analytical balance
- HPLC-UV system

Procedure:

- **Sample Preparation:** Add an excess amount of **3-ethynylphenol** to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
- **Equilibration:** Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
- **Sample Collection and Preparation:** After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
- **Dilution:** Dilute the collected supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

- **Quantification:** Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of **3-ethynylphenol**.
- **Calculation:** Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Presentation:

The experimentally determined solubility data should be summarized in a clear and concise table.

Solvent	Temperature (°C)	Solubility (mg/mL)
Water	25	[Experimental Data]
Ethanol	25	[Experimental Data]
Methanol	25	[Experimental Data]
Acetone	25	[Experimental Data]
Ethyl Acetate	25	[Experimental Data]
Dichloromethane	25	[Experimental Data]
Toluene	25	[Experimental Data]

Stability of 3-Ethynylphenol: A Multifaceted Consideration

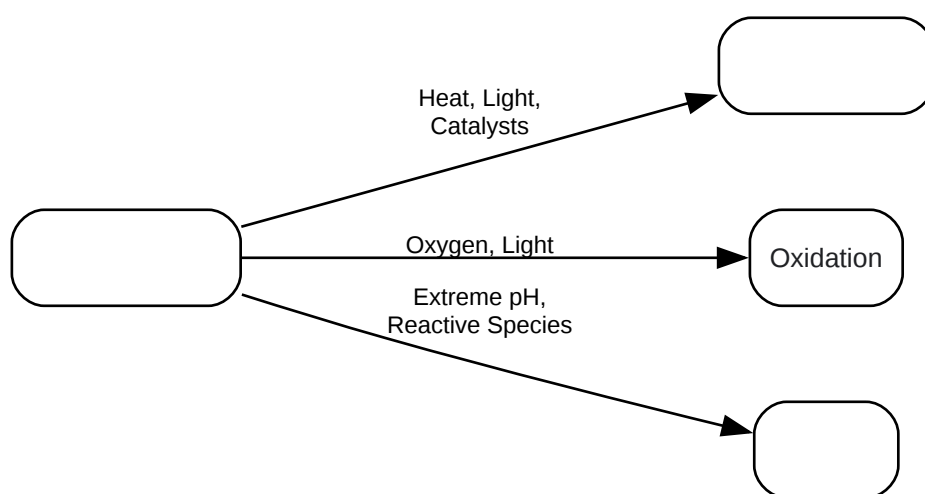
The stability of **3-ethynylphenol** is a critical attribute that influences its shelf-life, the design of synthetic routes, and the impurity profile of its derivatives. The presence of both a phenol and a terminal alkyne functionality makes it susceptible to several degradation pathways.

Key Factors Influencing Stability:

- **Temperature:** Elevated temperatures can accelerate degradation reactions, including polymerization and oxidation.

- Light: Exposure to light, particularly UV radiation, can initiate photochemical reactions.
- Oxygen: The presence of oxygen can lead to oxidative degradation.
- pH: The phenolic hydroxyl group's acidity makes the molecule's stability pH-dependent.
- Presence of Catalysts: Trace metals or other catalytic species can promote polymerization of the ethynyl group.

Potential Degradation Pathways:



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Figure 1: Potential degradation pathways for **3-ethynylphenol**.

4.1. Polymerization:

The terminal alkyne of **3-ethynylphenol** is prone to polymerization, especially in the presence of heat, light, or transition metal catalysts[8]. This is a significant stability concern, leading to the formation of colored, often insoluble, polymeric materials. The polymerization can proceed through various mechanisms, including chain-growth and cyclotrimerization, resulting in a complex mixture of oligomers and polymers.

4.2. Oxidation:

Phenolic compounds are susceptible to oxidation, which can be initiated by air (oxygen), light, and trace metal ions. The oxidation of **3-ethynylphenol** can lead to the formation of quinone-type structures and other colored byproducts. The ethynyl group may also be susceptible to oxidative cleavage under harsh conditions.

4.3. Other Degradation Routes:

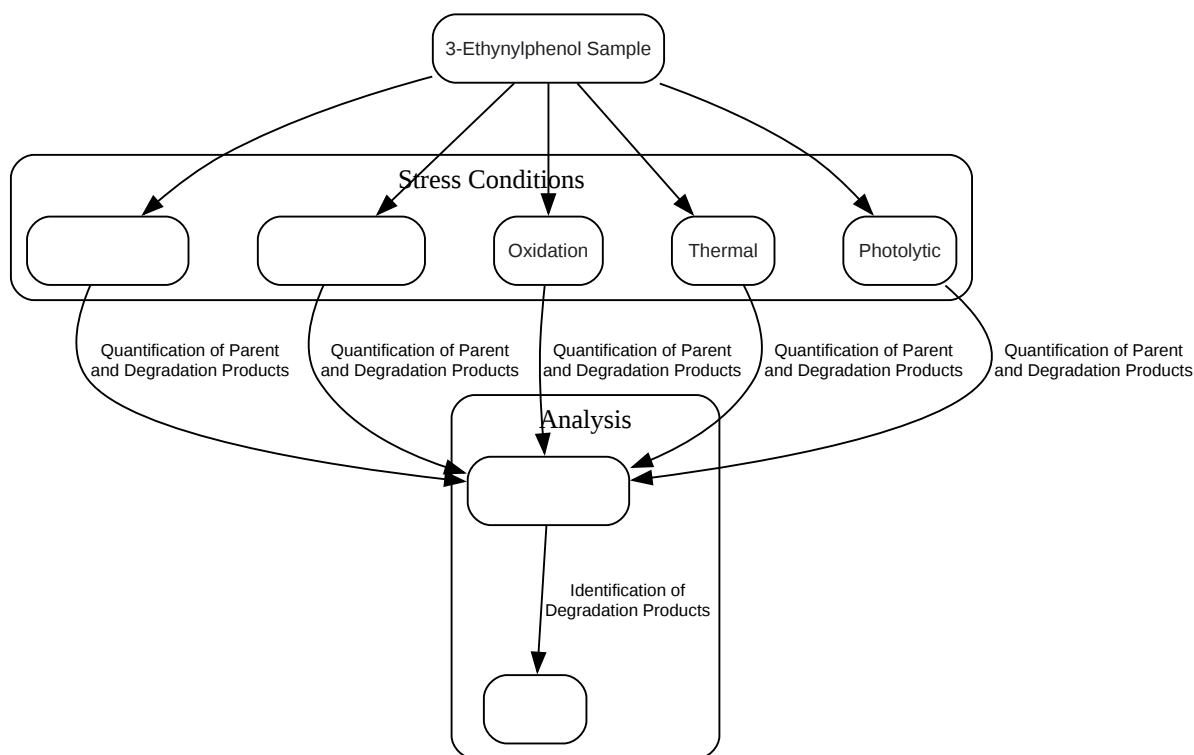
Under strongly acidic or basic conditions, or in the presence of other reactive species, **3-ethynylphenol** may undergo other transformations. The specifics of these reactions would need to be investigated through forced degradation studies.

Stability Testing: A Protocol Based on ICH Guidelines

To systematically evaluate the stability of **3-ethynylphenol** and identify its degradation products, a forced degradation study should be conducted. The principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances provide a robust framework for such a study^[9].

Objective: To investigate the intrinsic stability of **3-ethynylphenol** under various stress conditions and to develop a stability-indicating analytical method.

Experimental Workflow for Forced Degradation:



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Figure 2: Workflow for forced degradation studies of **3-ethynylphenol**.

Detailed Protocols for Forced Degradation Studies:

General Sample Preparation: Prepare a stock solution of **3-ethynylphenol** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

- Acid Hydrolysis:
 - To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

- Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
- At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
- Base Hydrolysis:
 - To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
 - Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period.
 - At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
- Oxidative Degradation:
 - To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
 - Keep the solution at room temperature for a defined period, protected from light.
 - At specified time points, withdraw samples and dilute with the mobile phase for analysis.
- Thermal Degradation:
 - Transfer the solid **3-ethynylphenol** to a vial and place it in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
 - At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute with the mobile phase for analysis.
- Photostability:
 - Expose the solid **3-ethynylphenol** or a solution of the compound to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines.

- A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
- After the exposure period, prepare the samples for analysis.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all significant degradation products, thus providing an accurate measure of the parent compound's purity and the extent of degradation.

Protocol for HPLC Method Development:

Objective: To develop a reversed-phase HPLC method with UV detection capable of separating **3-ethynylphenol** from its potential degradation products.

Starting Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities.
 - Solvent A: 0.1% Formic acid in water
 - Solvent B: Acetonitrile
- Gradient Program: A linear gradient from a low to a high percentage of Solvent B (e.g., 5% to 95% B over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.

- Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products (a diode array detector is highly recommended for monitoring multiple wavelengths and assessing peak purity).

Method Optimization:

- Injection of Stressed Samples: Inject the samples from the forced degradation studies.
- Evaluation of Separation: Assess the chromatograms for the resolution between the **3-ethynylphenol** peak and any new peaks corresponding to degradation products.
- Gradient Adjustment: Modify the gradient slope, initial and final mobile phase compositions, and gradient time to improve the separation of critical peak pairs.
- Mobile Phase pH: The pH of the aqueous component of the mobile phase can be adjusted to optimize the retention and peak shape of acidic or basic analytes.
- Column Chemistry: If adequate separation cannot be achieved on a C18 column, other stationary phases (e.g., C8, Phenyl-Hexyl) can be evaluated.

Validation of the Stability-Indicating Method:

Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

- Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated by the separation of the parent peak from all degradation product peaks.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

3-Ethynylphenol is a valuable chemical entity with a unique reactivity profile. A comprehensive understanding of its solubility and stability is essential for its effective utilization in research and development. This guide has provided a framework for assessing these critical properties, including predictive analysis of solubility and detailed protocols for experimental determination. Furthermore, we have outlined a systematic approach to stability testing based on forced degradation studies, which is crucial for identifying potential degradation pathways and for the development of a robust, stability-indicating analytical method.

For optimal handling and storage of **3-ethynylphenol**, the following is recommended:

- **Storage:** Store in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and polymerization.
- **Handling:** Avoid exposure to high temperatures, strong light, and incompatible materials such as strong oxidizing agents and bases.
- **Solvent Selection:** For reactions and formulations, select solvents based on the experimentally determined solubility data, considering both the desired concentration and the potential for solvent-mediated degradation.

By adhering to these principles and employing the methodologies described herein, researchers and drug development professionals can ensure the quality and integrity of **3-ethynylphenol**, thereby facilitating its successful application in the advancement of science and medicine.

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